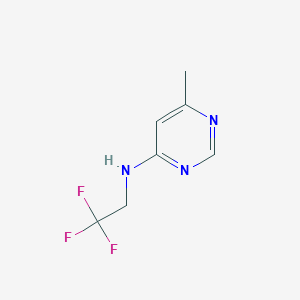

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Overview

Description

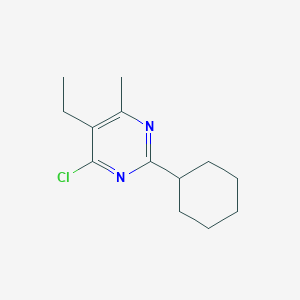

6-Methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a chemical compound . It is a derivative of pyrimidinamine, which has been a hot topic in the pesticide field for many years due to its excellent biological activity .

Synthesis Analysis

Pyrimidinamine derivatives, including 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, have been synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis

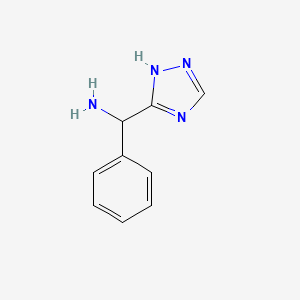

The molecular structure of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is represented by the formula C7H8F3N3, with a molecular weight of 191.15 .Chemical Reactions Analysis

Pyrimidinamine derivatives, including 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, have been synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Scientific Research Applications

Acaricide Development

The compound has been used in the development of novel acaricides . Specifically, it was used in the synthesis of compound HNPC-A188, which exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae . This is comparable to the commercial acaricide cyenopyrafen .

Organic Synthesis

N-2,2,2-Trifluoroethylisatin ketimines, which can be derived from “6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine”, have been involved in various organic synthesis reactions . These reactions focus on the types of reactions and the stereoselectivity of products .

Drug Development

The trifluoroethyl group in “6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine” can significantly change the fat solubility of the parent compound, enhance the metabolic stability of the molecule, and affect its biological activities such as drug absorption, distribution, and donor-receptor interaction . This makes it a valuable compound in the development of new drugs .

Pesticide Research

The trifluoroethyl group in “6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine” is a key component of some pesticides . It is used to control mites on plants . The introduction of this functional group into pesticide molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities .

Fluorine-Containing Synthons

N-2,2,2-Trifluoroethylisatin ketimines, which can be derived from “6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine”, have been developed as fluorine-containing synthons . These synthons have received the attention of many chemists since they were first developed in 2015 .

Functional Materials

The special properties of fluorinated compounds make them have important application value in medicinal chemistry, pesticides, functional materials, and other fields . Among these fluorinated compounds, trifluoromethyl products account for a large proportion .

Mechanism of Action

Target of Action

The primary target of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is Tetranychus urticae , a species of mite . This compound exhibits excellent acaricidal activity, making it an effective pesticide .

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.

Result of Action

The result of the action of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the death of Tetranychus urticae. The compound exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .

properties

IUPAC Name |

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c1-5-2-6(13-4-12-5)11-3-7(8,9)10/h2,4H,3H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCBXVNTAIDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465641.png)

![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B1465646.png)

![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465648.png)

![N-[2-(4-bromophenyl)ethyl]cyclohexanamine](/img/structure/B1465650.png)

![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)

![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)

![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)

![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1465662.png)